N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a fused cyclopenta[d]pyrimidinone core. Key structural elements include:
- Cyclopenta[d]pyrimidinone backbone: A five-membered cyclopentane ring fused to a pyrimidin-2-one moiety, contributing to rigidity and planar aromaticity.
- Sulfanyl acetamide bridge: A thioether-linked acetamide group at position 4, enabling hydrogen bonding and metabolic stability.
- 4-Nitrophenyl terminus: A nitro-substituted phenyl group at the acetamide nitrogen, conferring electron-withdrawing properties and influencing redox behavior.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c27-19(23-15-4-6-16(7-5-15)26(29)30)13-31-20-17-2-1-3-18(17)25(21(28)24-20)12-14-8-10-22-11-9-14/h4-11H,1-3,12-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECMHPJRGQSALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide (CAS Number: 933205-03-9) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 437.5 g/mol. It is characterized by the presence of a nitrophenyl group and a cyclopenta[d]pyrimidine moiety, which are known to influence its biological activity.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Against Cancer Cell Lines : A study reported that derivatives of cyclopenta[d]pyrimidines showed promising cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like nitro (NO₂) significantly enhanced the cytotoxic activity. Specifically, compounds with an IC₅₀ value of 7.82 µM against the A549 lung cancer cell line were noted for their effectiveness .
Enzyme Inhibition
Another important aspect of this compound's biological activity is its potential as an enzyme inhibitor:
- Inhibition of Phospholipase A2 : Research has indicated that certain compounds can inhibit lysosomal phospholipase A2 (PLA2G15), which is crucial in drug-induced phospholipidosis. The inhibition mechanism involves interference with PLA2G15 binding to liposomes, suggesting that similar compounds could be explored for their inhibitory effects on this enzyme .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in determining its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Nitro group (NO₂) | Enhances cytotoxicity against cancer cells |
| Pyridine moiety | Potentially increases binding affinity to targets |
| Sulfanyl group | May influence solubility and bioavailability |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to N-(4-nitrophenyl)-2-acetamide:
- Cytotoxicity Assessment : In vitro assays demonstrated that modifications in the aryl substituents significantly affect the anticancer properties. Compounds with multiple electron-withdrawing groups exhibited higher potency compared to those with electron-donating groups .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the inhibition of PLA2G15 could serve as a predictive model for assessing drug-induced toxicity during pharmaceutical development .
- Comparative Analysis : Comparative studies between various derivatives highlighted that those incorporating multiple nitro groups had superior activity profiles compared to their mono-substituted analogs .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrimidine and pyridine have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor progression . The ability of N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide to interact with these targets could be investigated further through in vitro studies.
Antimicrobial Properties :
Compounds containing nitrophenyl and sulfur functionalities have demonstrated antimicrobial activity against a range of pathogens. Studies have shown that modifications to the nitrophenyl group can enhance the antibacterial efficacy of related compounds . The potential for this compound to serve as an antimicrobial agent warrants investigation through clinical microbiological assays.
Biological Research Applications
Enzyme Inhibition Studies :
The compound's structure suggests potential as an inhibitor for various enzymes. For example, its ability to form hydrogen bonds and π-stacking interactions may allow it to bind effectively to enzyme active sites. Research into enzyme kinetics could reveal its inhibitory capabilities against targets such as proteases or kinases .
Drug Design and Development :
Given its structural complexity and potential biological activity, this compound can serve as a lead candidate in drug design efforts. Molecular docking studies can be employed to predict binding affinities and orientations within target proteins, facilitating the optimization of pharmacological properties .
Materials Science Applications
Organic Electronics :
The incorporation of such compounds into organic electronic devices is an emerging area of research. The unique electronic properties imparted by the nitrophenyl and pyridine groups may enhance charge transport characteristics in organic semiconductors . Investigating the compound's performance in organic light-emitting diodes (OLEDs) or organic photovoltaic cells could yield valuable insights.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Synthesis and Anticancer Activity of Pyrimidine Derivatives | Anticancer properties | Identified potent inhibitors against cancer cell lines with similar structures. |
| Antimicrobial Activity of Nitrophenyl Compounds | Antimicrobial efficacy | Demonstrated effectiveness against Gram-positive bacteria; structure activity relationship analyzed. |
| Molecular Docking Studies on Enzyme Inhibitors | Enzyme inhibition | Revealed potential binding sites for pyrimidine derivatives; suggested modifications for enhanced activity. |
Comparison with Similar Compounds
Structural Analogues with Nitrophenyl and Pyrimidine Moieties
Example Compound : 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ()
- Core Structure: Tetrahydropyrimidine (non-fused) with a thioxo group at position 2.
- Key Differences: Replaces the cyclopenta[d]pyrimidinone with a simpler tetrahydropyrimidine ring. Substitutes the sulfanyl acetamide bridge with a carboxamide group. Incorporates an indole substituent instead of pyridinylmethyl.
- Impact: The thioxo group (C=S) may increase nucleophilicity compared to the target compound’s oxo (C=O) group, altering reactivity in biological systems.
Sulfanyl Acetamide Variants
Example Compound : 2-[(6-Methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide ()
- Core Structure: Dihydropyrimidinone (non-fused) with a sulfamoylphenyl terminus.
- Key Differences :
- Lacks the fused cyclopentane ring, reducing structural rigidity.
- Replaces the nitro group with a sulfamoyl (-SO₂NH₂) group.
- Impact :
Complex Heterocyclic Systems
Example Compound : Trioxo-pyrido[4,3-d]pyrimidine derivative ()
- Core Structure : Pyrido[4,3-d]pyrimidine with cyclopropyl and fluoro-iodophenyl substituents.
- Key Differences :
- Incorporates three oxo groups and a fused pyridine ring, enhancing metabolic stability.
- Bulky halogenated substituents (fluoro, iodo) improve lipophilicity and target selectivity.
- Impact :
Piperazine-Linked Acetamides
Example Compound: N-(4-phenoxyphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide ()
- Core Structure: Acetamide with a piperazine linker and phenoxyphenyl group.
- Key Differences: Replaces the pyrimidinone core with a flexible piperazine ring. Uses a phenoxyphenyl group instead of nitrophenyl.
- Impact: Piperazine introduces basicity, enabling salt formation for improved solubility. Phenoxy group may reduce electron-withdrawing effects compared to nitro, altering redox behavior .
Table 1: Structural and Functional Comparison of Analogues
Q & A
Q. What synthetic methodologies are employed for the preparation of N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Condensation : Formation of the pyrimidine ring via reaction of thiourea derivatives with cyclopentanone intermediates under acidic conditions .
- Functionalization : Introduction of the sulfanylacetamide moiety using mercaptoacetic acid derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography or preparative HPLC to isolate the final product, with purity confirmed by TLC (Rf values) and NMR spectroscopy . Critical parameters include temperature control (60–80°C for cyclization) and solvent selection (e.g., DMF for polar intermediates) .
Q. How is the structural integrity of this compound validated?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR to confirm the presence of the pyridinylmethyl group (δ ~8.5 ppm for pyridine protons) and the cyclopenta[d]pyrimidin-2-one moiety (δ ~160 ppm for carbonyl carbons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 495.12) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives (e.g., bond angles and torsion angles) .
Q. What are the standard protocols for assessing its purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water gradients .
- Stability studies : Accelerated degradation tests under acidic/alkaline conditions (pH 1–13) and thermal stress (40–60°C) to identify decomposition products .
Advanced Research Questions
Q. How can molecular docking studies elucidate this compound’s mechanism of action?
- Target selection : Docking against enzymes like kinases or receptors (e.g., EGFR) using software such as AutoDock Vina .
- Binding affinity analysis : Key interactions include hydrogen bonding between the acetamide carbonyl and active-site residues (e.g., Lys745 in EGFR) and π-π stacking of the nitrophenyl group with hydrophobic pockets .
- Validation : Comparative MD simulations (100 ns) to assess binding stability and free energy calculations (MM-PBSA) .
Q. What strategies resolve contradictions in reported biological activity data for structural analogs?
- Comparative SAR studies : Systematic variation of substituents (e.g., replacing nitrophenyl with fluorophenyl) to correlate structure with activity .
- Meta-analysis : Cross-referencing IC50 values across assays (e.g., antiproliferative activity in MCF-7 vs. HepG2 cells) to identify cell-line-specific effects .
- Data normalization : Adjusting for differences in experimental conditions (e.g., serum concentration in cell culture) .
Q. How can synthetic by-products or isomerization during storage impact research outcomes?
- By-product profiling : LC-MS to detect impurities (e.g., des-nitro derivatives from reduction reactions) .
- Isomerization control : Storage at –20°C in amber vials to prevent photodegradation and periodic NMR checks for stereochemical integrity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
